Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14655115
InChI: InChI=1S/C13H17N3O4S2/c1-8-10(9(2)16(3)15-8)7-14-22(18,19)11-5-6-21-12(11)13(17)20-4/h5-6,14H,7H2,1-4H3
SMILES:
Molecular Formula: C13H17N3O4S2
Molecular Weight: 343.4 g/mol

Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC14655115

Molecular Formula: C13H17N3O4S2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate -

Specification

Molecular Formula C13H17N3O4S2
Molecular Weight 343.4 g/mol
IUPAC Name methyl 3-[(1,3,5-trimethylpyrazol-4-yl)methylsulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C13H17N3O4S2/c1-8-10(9(2)16(3)15-8)7-14-22(18,19)11-5-6-21-12(11)13(17)20-4/h5-6,14H,7H2,1-4H3
Standard InChI Key MVFNITKRCNUFBT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C)C)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC

Introduction

Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that combines elements of pyrazole and thiophene rings with a sulfamoyl group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and structural properties.

Synthesis Methods

The synthesis of Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate likely involves multiple steps, starting with the preparation of the pyrazole and thiophene components. A general approach might include:

  • Preparation of Pyrazole Component: Synthesis of 1,3,5-trimethyl-1H-pyrazole, which can be achieved through condensation reactions involving hydrazine derivatives.

  • Preparation of Thiophene Component: Synthesis of methyl 3-sulfamoylthiophene-2-carboxylate, which can be achieved through sulfamoylation reactions.

  • Coupling Reaction: The pyrazole and thiophene components are coupled via a sulfamoyl linkage, potentially using aminomethylation reactions.

Potential Applications

Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate may have applications in:

  • Pharmaceuticals: Due to its structural complexity, it could exhibit biological activities such as enzyme inhibition or receptor modulation.

  • Materials Science: Its unique structure might contribute to novel optical or electrical properties.

Research Findings

While specific research findings on Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate are not available in the provided sources, compounds with similar structures have shown promise in various biological and material science applications. Further research is needed to fully explore its potential.

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